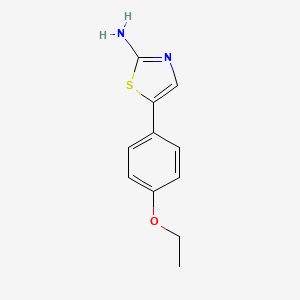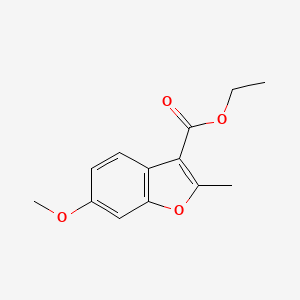
3-Phenoxybutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxybutan-1-amine: is an organic compound that belongs to the class of amines It consists of a butan-1-amine backbone with a phenoxy group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybutan-1-amine can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated butane derivative with an amine.
Reductive Amination: Another method involves the reductive amination of 3-phenoxybutanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenoxybutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidation of this compound can yield 3-phenoxybutanal or 3-phenoxybutanoic acid.
Reduction: Reduction can produce secondary or tertiary amines depending on the conditions.
Substitution: Substitution reactions can yield various substituted amines or amides.
Aplicaciones Científicas De Investigación
3-Phenoxybutan-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Phenoxybutan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenoxypropan-1-amine
- 3-Phenoxybutanoic acid
- 3-Phenoxybutanal
Uniqueness
3-Phenoxybutan-1-amine is unique due to its specific structural features, which include a phenoxy group attached to the butan-1-amine backbone. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Propiedades
Número CAS |
547751-98-4 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
3-phenoxybutan-1-amine |
InChI |
InChI=1S/C10H15NO/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 |
Clave InChI |
IFYRTIUVCKDVAA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)







![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)

